(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-[(7Z)-3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolo[3,2-a][1,3,5]triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the indole moiety and the chloromethylphenyl group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. Quality control measures are crucial to monitor the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of 3-[(7Z)-3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific arrangement of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17ClN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H17ClN4O2S/c1-11-3-6-16-14(7-11)17(19(27)24-16)18-20(28)26-10-25(9-23-21(26)29-18)13-5-4-12(2)15(22)8-13/h3-8H,9-10H2,1-2H3,(H,24,27)/b18-17- |
InChI Key |
WKPXQZMZWJZNQZ-ZCXUNETKSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)C)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)C)Cl |
Origin of Product |
United States |
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